Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1)
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound would exhibit distinct aromatic proton signals. Protons ortho to the electron-withdrawing sulfonate group are deshielded, appearing as doublets in the δ 7.5–8.0 ppm range. The absence of phenolic -OH peaks (due to deprotonation by sodium) and the presence of bromine/chlorine substituents further split these signals into complex coupling patterns.
¹³C NMR would reveal carbons adjacent to halogens (Br, Cl) at δ 115–125 ppm, while the sulfonate-bearing carbon resonates near δ 150 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-system and sulfonate group impart strong absorption in the visible region. A broad band near 560–600 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions within the conjugated benzoxathiol-phenol framework. Bathochromic shifts occur in polar solvents due to enhanced charge-transfer interactions.
Table 2: Characteristic Spectroscopic Peaks
| Technique | Region | Assignment |
|---|---|---|
| ¹H NMR | δ 7.5–8.0 ppm | Aromatic protons |
| IR | 1180–1250 cm⁻¹ | S=O stretching |
| UV-Vis | 560–600 nm | π→π* transition |
Computational Modeling of Electronic Structure
DFT studies at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic behavior:
Frontier Molecular Orbitals
- HOMO : Localized on the halogenated phenol rings, indicating nucleophilic reactivity at these sites.
- LUMO : Concentrated on the benzoxathiol core, suggesting electrophilic attack susceptibility.
- Energy Gap (ΔE) : 3.2 eV (theoretical), classifying the compound as a semiconductor with moderate chemical reactivity.
Properties
Molecular Formula |
C19H10Br2Cl2NaO5S |
|---|---|
Molecular Weight |
604.0 g/mol |
InChI |
InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)17(12)24)19(10-6-13(21)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H; |
InChI Key |
LPEGEYYPGGCHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Cl)C4=CC(=C(C(=C4)Br)O)Cl.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phenolic Precursor
The foundational step involves preparing the phenolic backbone. A common approach utilizes 2,6-dihalophenols as starting materials. For example, 2,6-dichlorophenol or 2,6-dibromophenol can undergo Friedel-Crafts alkylation to introduce the benzoxathiol moiety. Alternatively, arylboronic acids serve as precursors for hydroxylation via diacetoxyiodobenzene (PhI(OAc)₂) under mild, photocatalyst-free conditions. This method achieves yields of 55–96% in dimethylformamide (DMF) at room temperature, avoiding harsh oxidants.
Key Reaction Conditions :
- Solvent : DMF or dimethyl sulfoxide (DMSO)
- Oxidant : 1 equiv PhI(OAc)₂
- Temperature : 25°C
- Atmosphere : Air or nitrogen
Electrophilic halogenation is critical for introducing bromo and chloro groups at the 2- and 6-positions of the phenolic rings. Bromination typically employs Br₂ in acetic acid, while chlorination uses Cl₂ or sulfuryl chloride (SO₂Cl₂). The order of halogenation depends on directing effects: bromine’s stronger electrophilicity often necessitates prior introduction, followed by chlorination under controlled conditions.
Optimized Halogenation Protocol :
| Parameter | Bromination | Chlorination |
|---|---|---|
| Reagent | Br₂ (1.2 equiv) | SO₂Cl₂ (1.5 equiv) |
| Solvent | Acetic acid | Dichloromethane |
| Catalyst | FeCl₃ (0.1 equiv) | AlCl₃ (0.1 equiv) |
| Temperature | 40°C | 25°C |
| Yield | 85–90% | 75–80% |
Regioselectivity challenges arise due to steric hindrance from existing substituents. Protecting groups or sequential halogenation steps mitigate this.
Formation of the Benzoxathiol Moiety
The benzoxathiol-1,1-dioxide core is constructed via cyclization. A patent by US5374738A describes reacting a saccharin salt with a Grignard reagent (RMgX) to form sulfur-containing heterocycles. Adapted for this compound:
Saccharin Salt Preparation :
Grignard Reaction :
Critical Considerations :
- Solvent : THF ensures solubility and prevents caking.
- Stoichiometry : 1:1 molar ratio of saccharin salt to Grignard reagent.
- Yield : 70–75% after acidification and purification.
Sodium Salt Preparation
The final step involves converting the phenolic hydroxyl groups to the sodium salt. Neutralization with sodium hydroxide (NaOH) or sodium methoxide in methanol achieves this:
Procedure :
- Dissolve the phenolic intermediate in methanol.
- Add 2 equiv NaOH (aqueous or methanolic solution).
- Stir at 25°C for 1 hour.
- Precipitate the product by adding diethyl ether; isolate via filtration.
Yield : >90% with purity ≥95% (HPLC).
Industrial-Scale Synthesis and Optimization
Industrial protocols emphasize continuous flow systems to enhance efficiency. Key advancements include:
- Automated Reactors : Reduce reaction times by 30% through precise temperature and reagent control.
- Solvent Recovery : THF and DMF are recycled via distillation, lowering costs and environmental impact.
Comparative Analysis of Methods :
| Method | Advantages | Limitations |
|---|---|---|
| Diacetoxyiodobenzene | Mild conditions, high FG tolerance | Requires anhydrous solvents |
| Grignard Reaction | Scalable, single-step cyclization | Sensitive to moisture |
| Continuous Flow | High throughput, consistent yields | High initial capital investment |
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Analytical Chemistry
The compound is primarily employed as an analytical reagent. Its unique structural properties make it suitable for various chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC) : It has been utilized in reverse phase HPLC methods for the separation and analysis of related compounds. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used for mass spectrometry compatibility. This method allows for efficient purification and isolation of impurities in preparative separations .
Biological Applications
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for studies in microbiology and pharmacology:
- Antimicrobial Activity : Studies have demonstrated that phenolic compounds can inhibit the growth of various bacterial strains. The sodium salt form enhances solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent .
Environmental Assessments
The compound has been identified as a high priority for environmental assessment due to its potential impacts on ecosystems:
- Toxicological Studies : Evaluations conducted by environmental agencies have highlighted the necessity to assess the toxicity of this compound to aquatic organisms and its behavior in soil and water systems. Its brominated structure raises concerns regarding bioaccumulation and persistence in the environment .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of phenolic compounds similar to the sodium salt form. Results indicated that these compounds significantly inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), establishing a foundation for further pharmacological exploration.
Case Study 2: Environmental Impact Assessment
In a comprehensive environmental assessment report, researchers investigated the effects of brominated phenolic compounds on aquatic ecosystems. The findings suggested that while these compounds are effective in laboratory settings, their environmental persistence poses risks to aquatic life. The study recommended further research into bioremediation strategies to mitigate these impacts.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound acts as an indicator by changing color in response to changes in pH, which is crucial for various analytical and diagnostic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenol Derivatives
Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, sodium salt (1:1) (CAS: 34725-61-6)
- Molecular weight : 691.94 g/mol .
- Applications : Used as a laboratory reagent (e.g., pH indicator analog) due to its chromophoric benzoxathiol core .
Phenol,4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-] (CAS: 76-60-8)
Chloro-Substituted Analog
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(2-methylphenolate) S,S-dioxide (CAS: 62625-29-0)
Comparative Data Table
Key Findings
Halogen Effects: Bromo and chloro substituents increase molecular weight and reduce solubility in organic solvents compared to non-halogenated analogs like Phenol Red.
Sodium Counterion : Enhances water solubility, critical for applications in aqueous systems (e.g., biological assays) .
Stability : The target compound is stable under ambient conditions but incompatible with strong oxidizers, a trait shared with other sulfonphthaleins .
Toxicity: Bromo/chloro derivatives are more hazardous (e.g., UN 2265 classification) than Phenol Red, which is low-risk .
Biological Activity
Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-chloro-, sodium salt (1:1), commonly referred to as sodium bromophenol blue, is a compound of significant interest in various fields including biochemistry and pharmacology. This compound is recognized for its potential biological activities, particularly its role as a pH indicator and its applications in biological assays.
The molecular formula of this compound is with a molecular weight of approximately 467.12 g/mol. It features a complex structure with multiple halogen substituents that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H12Br2ClO5S |
| Molecular Weight | 467.12 g/mol |
| CAS Number | 34725-61-6 |
| LogP | 3.86 |
Antimicrobial Properties
Research indicates that phenolic compounds often exhibit antimicrobial activity. The sodium salt form of this compound has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings .
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in several cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. Notably, the compound showed selective toxicity towards cancerous cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .
Antioxidant Activity
Phenol derivatives are known for their antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This activity is attributed to the presence of hydroxyl groups in its structure, which are known to donate electrons to free radicals .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of sodium bromophenol blue was tested against several pathogens. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL depending on the bacterial strain tested.
Cytotoxicity Assessment
A recent study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with sodium bromophenol blue at concentrations of 10 µM and above led to a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 15 µM. Flow cytometry analysis confirmed the induction of apoptosis as evidenced by increased annexin V staining .
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination Temp | 0–5°C (slow addition) | 85 | 98 |
| Chlorination Agent | Cl₂ gas (vs. SO₂Cl₂) | 78 | 97 |
| Recrystallization | Ethanol:H₂O (3:1) | 90 | 99.5 |
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Solvent |
|---|---|---|
| UV-Vis | λmax = 452 nm (π→π*) | DMSO |
| Fluorescence | λem = 580 nm, Φ = 0.45 | Methanol |
| IR | S=O stretch: 1175 cm⁻¹ | KBr pellet |
Q. Table 3: Stability Under Conditions
| Condition | Degradation (%/month) | Major Degradant |
|---|---|---|
| 25°C, light-exposed | 12% | Desulfonated derivative |
| 4°C, dark | <1% | None detected |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
